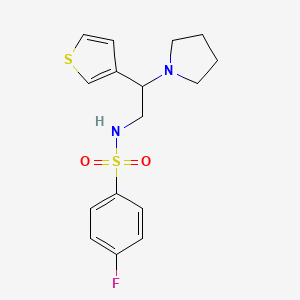

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S2/c17-14-3-5-15(6-4-14)23(20,21)18-11-16(13-7-10-22-12-13)19-8-1-2-9-19/h3-7,10,12,16,18H,1-2,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBJRTGYNIEYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate, which can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent.

Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Features

The compound consists of a benzenesulfonamide core with a fluorine substituent and an ethyl chain attached to a pyrrolidine and thiophene moiety. This configuration may enhance its biological activity by facilitating interactions with specific biological targets.

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. The incorporation of the pyrrolidine structure may enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to the target molecule have shown improved efficacy in inducing apoptosis in tumor cells compared to standard chemotherapeutics like bleomycin .

Alzheimer’s Disease Therapy : Compounds with similar structural motifs have been explored for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The introduction of the pyrrolidine group has been linked to improved brain exposure and dual inhibition properties, making it a candidate for further investigation in neurodegenerative disease treatment .

Anti-inflammatory Properties

Research has highlighted the potential of sulfonamide derivatives as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes. The presence of electron-withdrawing groups like fluorine has been shown to enhance anti-inflammatory activity, suggesting that this compound could be developed as an effective anti-inflammatory agent .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The specific structure of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide may provide enhanced activity against bacterial strains due to its ability to interfere with folate synthesis pathways in bacteria .

Case Study 1: Anticancer Efficacy

A study conducted by researchers investigating novel pyrrolidine derivatives reported that compounds similar to 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The study utilized a three-component synthesis approach, leading to compounds with enhanced structural diversity and biological activity .

Case Study 2: Alzheimer’s Disease Inhibition

In another investigation, researchers synthesized a series of piperidine derivatives that included the pyrrolidine moiety. These compounds demonstrated dual inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation in Alzheimer’s disease models. The findings suggested that modifications similar to those present in the target compound could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Key Observations:

Heterocyclic Diversity: The target compound’s thiophene and pyrrolidine groups distinguish it from chromenone- or pyrimidine-based analogs (e.g., ). These motifs may enhance lipophilicity and CNS penetration compared to polar pyrazolo-pyrimidine systems.

Fluorine Positioning : The para-fluoro substituent on the benzene ring is conserved across analogs, suggesting a role in enhancing metabolic stability and binding affinity .

Synthetic Complexity : The target compound’s synthesis likely involves multi-step nucleophilic substitution or coupling reactions, similar to ’s Suzuki-Miyaura cross-coupling methodology (28% yield) .

Pharmacological and Physicochemical Properties

- Melting Point (MP): The target compound’s MP is unreported, but analogs like the chromenone derivative (MP: 175–178°C) suggest that heterocyclic bulk increases thermal stability.

- Receptor Specificity: Pyrrolidine-containing analogs (e.g., ) exhibit α1A/α1D-adrenergic antagonism, implying the target compound may share similar uroselective properties. However, the thiophene moiety could alter receptor binding kinetics compared to trifluoroethoxy-phenoxy derivatives .

- Bioavailability : Thiophene’s electron-rich aromatic system may improve membrane permeability relative to thiazole or pyrimidine derivatives .

Biological Activity

4-Fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound classified under sulfonamides. Its complex structure, featuring a fluorine atom, a pyrrolidine ring, and a thiophene ring attached to a benzenesulfonamide core, suggests potential therapeutic applications due to its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 373.46 g/mol. It appears as a white to off-white solid with notable physical properties:

- Melting Point: 90-92°C

- Boiling Point: 532.3°C

- Density: 1.30 g/cm³

- Solubility: Sparingly soluble in water; soluble in organic solvents like methanol and dimethyl sulfoxide .

Antitumor Properties

Research indicates that 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits significant antitumor activity , particularly against human leukemia cells. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity . It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. This dual action enhances its potential therapeutic applications in oncology and inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group mimics natural substrates, allowing it to inhibit certain enzymes effectively. The presence of the fluorine atom and thiophene ring may enhance binding affinity and specificity, which contributes to its observed biological effects .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the effects of this compound on leukemia cells revealed that at concentrations as low as 10 µM, there was a significant reduction in cell viability (approximately 70% compared to control). The study utilized flow cytometry to assess apoptosis markers, confirming that the compound induces programmed cell death through intrinsic pathways .

Synthesis and Analytical Techniques

The synthesis of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multistep reactions, including:

- Formation of the pyrrolidine derivative.

- Introduction of the thiophene moiety.

- Sulfonation to incorporate the benzenesulfonamide structure.

Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared Spectroscopy (IR) are employed for characterization and purity assessment .

Q & A

Q. How can the synthesis of 4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer: Synthetic optimization should focus on:

- Stepwise coupling : Begin with the preparation of the 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine intermediate via nucleophilic substitution or reductive amination, as demonstrated in analogous sulfonamide syntheses .

- Sulfonylation : React the intermediate with 4-fluorobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) using a base like triethylamine or potassium carbonate to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to verify substituent positions, particularly the fluorophenyl group and pyrrolidine-thiophene ethyl backbone. -NMR will confirm the presence and position of the fluorine atom .

- X-ray Crystallography : Single-crystal analysis (e.g., at 173 K) resolves stereochemical ambiguities, as applied in related fluorinated benzenesulfonamides. Key metrics include C–C bond lengths (~1.48–1.52 Å) and torsion angles to confirm spatial arrangements .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in receptor-targeted or antitumor studies?

Methodological Answer:

- Receptor Binding Assays : Screen for orexin receptor antagonism using competitive binding assays (e.g., -SB-674042 radioligand displacement) due to structural similarities to orexin-targeting sulfonamides .

- Antitumor Screening : Conduct in vitro MTT assays against leukemia (e.g., K562) or solid tumor cell lines. Compare with structurally related acrylamide derivatives showing IC values in the 10–50 µM range .

- Mechanistic Studies : Use Western blotting or qPCR to assess downstream targets like apoptosis markers (e.g., caspase-3) or kinase pathways (e.g., PI3K/Akt) .

Q. How should contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies) be addressed?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, discrepancies in cytotoxicity may arise from differences in K562 cell culture protocols .

- Validate Compound Stability : Perform LC-MS stability checks under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts.

- Cross-Study Comparisons : Benchmark results against structurally validated analogs, such as N-(2-(pyrrolidin-1-yl)ethyl)acrylamide derivatives, to contextualize potency .

Q. What computational strategies are effective for predicting the pharmacokinetic and target-binding properties of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with orexin receptors (PDB: 3WOV) or kinases. Focus on hydrogen bonding with sulfonamide groups and hydrophobic contacts with the pyrrolidine-thiophene moiety .

- ADME/Tox Predictions : Employ QSAR models (e.g., SwissADME) to estimate logP (~2.8), permeability (Caco-2 > 5 × 10 cm/s), and cytochrome P450 inhibition risks .

Q. How can metabolic stability and toxicity profiles be experimentally validated?

Methodological Answer:

- Microsomal Stability Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction) .

- hERG Inhibition Screening : Use patch-clamp electrophysiology or fluorescence-based assays to evaluate cardiac toxicity risks (IC threshold > 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.